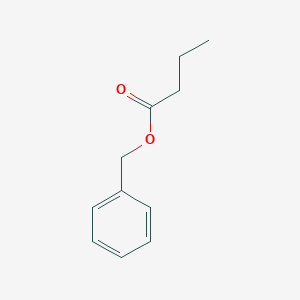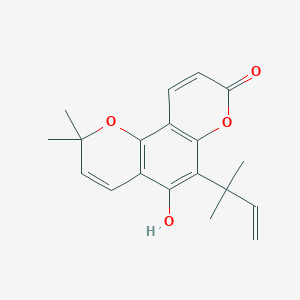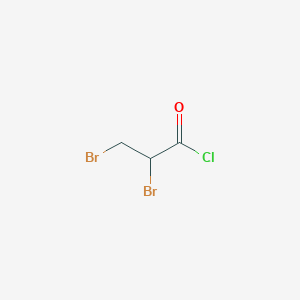
Carbonodithioic acid, O-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, O-butyl ester is a sulfur-containing compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. This compound is a derivative of thiol, which is a class of organic compounds that contain a sulfur atom bonded to a hydrogen atom. The unique properties of thiol compounds make them useful in a variety of applications, including organic synthesis and drug discovery.
Mécanisme D'action
The mechanism of action of carbonodithioic acid, O-butyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes that are involved in the regulation of cell growth and division. This activity may make carbonodithioic acid, O-butyl ester useful in the treatment of cancer.
Effets Biochimiques Et Physiologiques
Carbonodithioic acid, O-butyl ester has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent in the treatment of cancer. Additionally, carbonodithioic acid, O-butyl ester has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonodithioic acid, O-butyl ester has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, carbonodithioic acid, O-butyl ester has been shown to be stable under a variety of conditions, making it useful in a variety of experimental settings. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on carbonodithioic acid, O-butyl ester. One potential direction is to further investigate its potential as a therapeutic agent in the treatment of cancer. Additionally, research could be focused on developing new synthetic methods for the preparation of this compound, as well as its derivatives. Finally, further studies could be conducted to better understand the mechanism of action of carbonodithioic acid, O-butyl ester, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
Carbonodithioic acid, O-butyl ester can be synthesized using a variety of methods. One common method involves the reaction of carbon disulfide with butylamine in the presence of an acid catalyst. This reaction results in the formation of S-carbamoyl-N,N-dibutylthiocarbamate, which can be further converted to the desired product by treatment with methyl iodide.
Applications De Recherche Scientifique
Carbonodithioic acid, O-butyl ester has been extensively studied for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, where it has been shown to be useful in the preparation of various sulfur-containing compounds. Additionally, carbonodithioic acid, O-butyl ester has been studied for its potential as a therapeutic agent in the treatment of cancer.
Propriétés
Numéro CAS |
110-50-9 |
|---|---|
Nom du produit |
Carbonodithioic acid, O-butyl ester |
Formule moléculaire |
C5H10OS2 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
butoxymethanedithioic acid |
InChI |
InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8) |
Clé InChI |
TUZCOAQWCRRVIP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=S)S |
SMILES canonique |
CCCCOC(=S)S |
Numéros CAS associés |
141-33-3 (mono-hydrochloride salt) 150-88-9 (zinc salt) 871-58-9 (mono-potassium salt) |
Synonymes |
utyl xanthate butylxanthate butylxanthate, cobalt salt butylxanthate, copper (+1) salt butylxanthate, copper (+2) salt butylxanthate, lead (+2) salt butylxanthate, monopotassium salt butylxanthate, monosodium salt butylxanthate, nickel (+2) salt butylxanthate, zinc salt zinc butylxanthate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



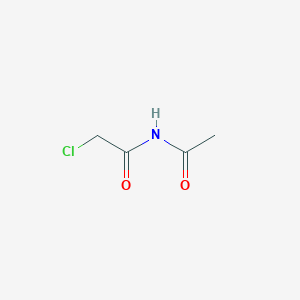

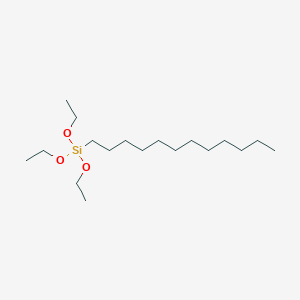

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
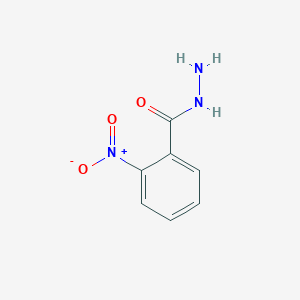
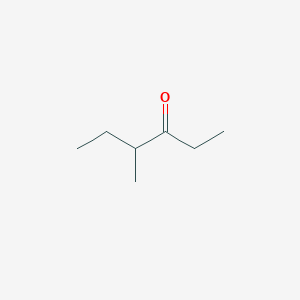
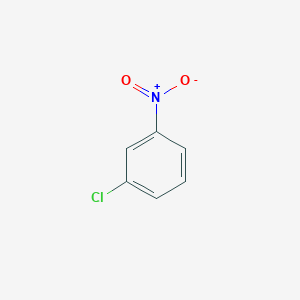
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
